molecular formula C26H27N5O2 B2838063 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946204-41-7

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2838063
CAS RN: 946204-41-7
M. Wt: 441.535
InChI Key: ZHEVYKGZCRMYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a 3,4-dihydroquinolin-1(2H)-yl group, a pyrazolo[3,4-d]pyridazin-7(6H)-one group, and an o-tolyl group . These groups are common in organic chemistry and are found in a variety of chemical compounds.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the tolyl group can act as a leaving group in nucleophilic substitutions .

Scientific Research Applications

Heterocyclic Synthesis Methodologies

Research has explored various solvent-free heterocyclic synthesis methodologies for creating six-membered heterocycles, including pyridines, quinolines, and pyridazinones, among others. These methods are crucial for the development of novel compounds with potential therapeutic applications (Martins et al., 2009).

Biological Activities

The synthesis of different heterocyclic compounds, including quinolines and pyridazinones, has been extensively studied for their antioxidant and antitumor activities. Some newly synthesized compounds demonstrated significant antioxidant activity and in vitro anticancer activity against human tumor cell lines, highlighting their potential as therapeutic agents (Ismail & Elsayed, 2018).

Antioxidant Efficiency in Lubricating Greases

Quinolinone derivatives have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study found that these compounds significantly reduce total acid number and oxygen pressure drop, demonstrating their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).

Antiproliferative Activity

Thiazolyl and benzothiazolyl hydrazones derived from various acylpyridines have shown profound antiproliferative activity, particularly against Burkitt's lymphoma cells. These findings contribute to the development of new cancer therapies (Easmon et al., 1997).

Novel Heterocyclic Systems

The Diels-Alder reaction has been utilized to create novel carbazole-fused pyridazines, contributing to the exploration of new compounds with potential therapeutic properties (Haider, Kaeferboeck, & Mátyus, 1999).

Synthesis of Imidazo[1,2-a]pyridines

A method for synthesizing imidazo[1,2-a]pyridines using a water-mediated hydroamination process demonstrates the versatility of heterocyclic chemistry in creating compounds with potential biological activities (Mohan, Rao, & Adimurthy, 2013).

properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-17(2)24-20-15-27-31(21-12-6-4-9-18(21)3)25(20)26(33)30(28-24)16-23(32)29-14-8-11-19-10-5-7-13-22(19)29/h4-7,9-10,12-13,15,17H,8,11,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEVYKGZCRMYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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